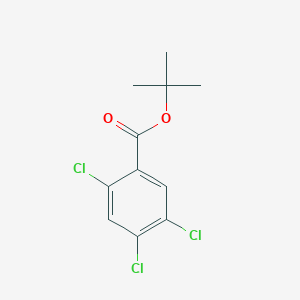

Tert-butyl 2,4,5-trichlorobenzoate

Beschreibung

Tert-butyl 2,4,5-trichlorobenzoate is a halogenated aromatic ester derived from 2,4,5-trichlorobenzoic acid and tert-butanol. Its structure features a tert-butyl ester group attached to a benzoate core substituted with chlorine atoms at the 2-, 4-, and 5-positions. This compound is primarily utilized in organic synthesis as a stable intermediate or protecting group due to the steric bulk of the tert-butyl moiety, which enhances resistance to nucleophilic attack and hydrolysis. The electron-withdrawing chlorine substituents further influence its reactivity, acidity, and solubility profile, distinguishing it from non-halogenated analogs .

Eigenschaften

Molekularformel |

C11H11Cl3O2 |

|---|---|

Molekulargewicht |

281.6 g/mol |

IUPAC-Name |

tert-butyl 2,4,5-trichlorobenzoate |

InChI |

InChI=1S/C11H11Cl3O2/c1-11(2,3)16-10(15)6-4-8(13)9(14)5-7(6)12/h4-5H,1-3H3 |

InChI-Schlüssel |

LKERVPRLHBTTHL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,4,5-trichlorobenzoate typically involves the esterification of 2,4,5-trichlorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 2,4,5-trichlorobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 2,4,5-trichlorobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Hydrolysis: The ester bond can be hydrolyzed to yield 2,4,5-trichlorobenzoic acid and tert-butyl alcohol.

Reduction: The compound can be reduced to form different derivatives depending on the reducing agents used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis may involve hydrochloric acid, while basic hydrolysis may use sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzoates.

Hydrolysis: The major products are 2,4,5-trichlorobenzoic acid and tert-butyl alcohol.

Reduction: The products vary based on the reducing agent and reaction conditions.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 2,4,5-trichlorobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of tert-butyl 2,4,5-trichlorobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved may include binding to active sites or altering the conformation of target proteins, thereby affecting their activity.

Vergleich Mit ähnlichen Verbindungen

Functional Group Reactivity

- Benzoate vs. Carbonate : Tert-butyl 2,4,5-trichlorobenzoate (benzoate ester) is expected to exhibit greater hydrolytic stability compared to Tert-butyl 2,4,5-trichlorophenyl carbonate (carbonate ester). Carbonates are generally more susceptible to hydrolysis due to the labile carbonyl-oxygen bond .

- Ester vs. Carbamate : Carbamates (e.g., Tert-butyl carbamate) demonstrate higher resistance to enzymatic or acidic hydrolysis than esters, making them preferable in peptide synthesis. However, the electron-withdrawing Cl substituents in the trichlorobenzoate may enhance its electrophilicity, accelerating reactions under basic conditions.

Substituent Effects

- Chlorine Substituents: The 2,4,5-trichloro pattern in Tert-butyl 2,4,5-trichlorobenzoate introduces strong electron-withdrawing effects, lowering the pKa of the parent acid and increasing the compound’s lipophilicity. This contrasts with non-halogenated analogs like tert-butyl benzoate, which are less reactive and more soluble in polar solvents.

- Steric Shielding: The tert-butyl group in all listed compounds provides steric protection, but its effect is most pronounced in the trichlorobenzoate due to the planar aromatic core, which limits nucleophilic access to the ester carbonyl.

Research Findings and Limitations

Current literature on Tert-butyl 2,4,5-trichlorobenzoate is sparse, necessitating extrapolation from structural analogs. Experimental data gaps include precise melting points, solubility parameters, and kinetic stability under varying conditions. Further studies should prioritize comparative hydrolysis assays and computational modeling to validate hypothesized reactivity trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.